molecular formula C19H19ClN2O3 B2901567 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941957-17-1

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2901567
CAS No.: 941957-17-1
M. Wt: 358.82
InChI Key: KCQBQSCUGWHTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic amide derivative featuring a chlorophenoxy group and a 2-oxopyrrolidine moiety. The compound’s structure includes:

  • 2-Oxopyrrolidine substituent: A five-membered lactam ring that contributes to conformational rigidity and interactions with enzymes or receptors, such as metalloproteinases or transcription factors .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3/c1-13-4-7-15(11-17(13)22-10-2-3-19(22)24)21-18(23)12-25-16-8-5-14(20)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQBQSCUGWHTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Introduction of the pyrrolidinone ring: This step involves the formation of the pyrrolidinone ring through cyclization reactions.

    Coupling of intermediates: The final step involves coupling the chlorophenoxy intermediate with the pyrrolidinone intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as a drug candidate for specific diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural variations, synthesis routes, and biological activities of compounds closely related to the target molecule:

Compound Name Key Structural Differences Synthesis Biological Activity/Applications References
N-(4-(4-(2-(4-Chlorobenzylidene)hydrazine-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (6) Incorporates a hydrazine-carbonyl linker and chlorobenzylidene group. Condensation of hydrazide derivatives with 5-oxopyrrolidine precursors. Demonstrated potential in enzyme inhibition (IR, NMR data provided; activity not specified).
2-(4-Chlorophenoxy)-N-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide Replaces pyrrolidine with azetidine and adds an ethynyl spacer. Multi-step synthesis involving azetidine intermediates. ATF4 pathway inhibition; investigated for cancer and neurodegenerative diseases.
2-(4-Chlorophenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide Substitutes pyrrolidine with a thiazole-sulfamoyl group. Sulfamoylation of phenylacetamide derivatives. No direct activity reported; structural similarity suggests potential protease interactions.
N-(3-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide Replaces pyrrolidine with a 4-oxopyridine ring and adds fluorobenzyloxy. Coupling of pyridone derivatives with chlorophenylacetamide. Structural analog with uncharacterized activity; pyridone moiety may influence solubility.
2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-[2-(2-pyridyl)ethylsulfamoyl]phenyl]acetamide (23) Features a pyridazinone core and sulfamoyl group. Acid hydrolysis of ester precursors followed by amidation. Investigated as a PRMT5-substrate adaptor interaction inhibitor.

Key Comparative Insights

Structural Flexibility vs. Rigidity: The target compound’s 2-oxopyrrolidine ring provides conformational rigidity compared to azetidine (smaller ring, higher strain) or pyridazinone (planar, aromatic) analogs. This may influence binding specificity .

Synthetic Accessibility :

  • Pyrrolidine derivatives (e.g., compound 6 ) are synthesized via straightforward condensation reactions, yielding high purity (90.8% yield, mp 213–214°C) .
  • Azetidine and pyridazine analogs require multi-step protocols with lower yields (e.g., 30% for compound 2e in ), highlighting the synthetic challenge of complex heterocycles .

Biological Relevance: Enzyme Inhibition: Pyrrolidine lactams (e.g., compound 6) and pyridazinones (e.g., compound 23) show affinity for enzymes like PRMT5 and metalloproteinases, suggesting the target compound may share similar mechanisms .

Physicochemical Properties: The 4-chlorophenoxy group enhances lipophilicity (logP ~3–4), while polar groups like sulfamoyl (compound 15) or pyridyl (compound 23) improve solubility . Melting points vary significantly: pyrrolidine derivatives (mp 213–214°C) vs. azetidine analogs (mp 165–167°C), reflecting differences in crystallinity .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article will explore its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is characterized by the presence of a chlorophenoxy group and a pyrrolidinyl moiety. The molecular formula is C21H23ClN2O3C_{21}H_{23}ClN_2O_3, and its IUPAC name reflects its complex structure.

PropertyValue
Molecular FormulaC21H23ClN2O3C_{21}H_{23}ClN_2O_3
Molecular Weight392.87 g/mol
LogP3.5
SolubilitySoluble in DMSO and ethanol

Research indicates that this compound exhibits inhibitory effects on osteoclastogenesis , which is critical in bone resorption processes. In vitro studies have shown that it can alter the mRNA expression of osteoclast-specific marker genes, thereby blocking the formation of mature osteoclasts and suppressing bone resorption activity .

Therapeutic Potential

  • Bone Health : The compound has been identified as a potential therapeutic agent for treating osteolytic disorders. It was shown to prevent ovariectomy-induced bone loss in animal models, suggesting its utility in managing osteoporosis .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may also possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Study 1: Inhibition of Osteoclastogenesis

In a controlled laboratory setting, the compound was tested on bone marrow macrophages (BMMs) to assess its effects on osteoclast formation. The study utilized a TRAP staining assay to quantify the number of mature osteoclasts formed in response to RANKL stimulation. Results demonstrated a significant decrease in mature osteoclast numbers when treated with the compound, indicating its effectiveness as an inhibitor of osteoclastogenesis .

Study 2: In Vivo Efficacy

An in vivo study involving C57BL/6 female mice showed that administration of the compound significantly reduced bone loss associated with ovariectomy. Mice receiving intraperitoneal injections of the compound exhibited preserved bone density compared to control groups, underscoring its potential as a drug candidate for osteoporosis treatment .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, and how are reaction conditions tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and cyclization. Key steps include:

  • Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation under inert atmospheres .
  • Solvent optimization (e.g., dimethyl sulfoxide for polar intermediates or dichloromethane for acid-catalyzed steps) to enhance solubility and reaction rates .
  • Temperature control (e.g., 273 K for sensitive intermediates) to prevent side reactions .
    • Characterization : Post-synthesis, HPLC (≥95% purity thresholds) and 1H/13C^1 \text{H}/^{13}\text{C}-NMR spectroscopy validate structural integrity .

Q. How is the compound characterized to confirm its structural identity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

  • NMR Spectroscopy : Assignments of aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS detects molecular ion peaks (e.g., [M+H]+^+ at m/z 427.88) and fragments .
  • X-ray Crystallography : Resolves conformational heterogeneity, as seen in analogs with dihedral angles between aromatic rings (e.g., 54.8°–77.5°) .

Q. What in vitro assays are used to assess the compound’s preliminary biological activity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC ≤ 16 µg/mL) and Escherichia coli .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values against HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC50_{50} < 10 µM) .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, logP)?

  • Methodological Answer : Computational tools (e.g., SwissADME) predict:

  • logP : ~3.5 (moderate lipophilicity due to chlorophenoxy and pyrrolidinone groups) .
  • Solubility : Limited aqueous solubility (<1 mg/mL), necessitating DMSO for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

  • Methodological Answer :

  • Comparative Assays : Standardize protocols (e.g., ATP levels vs. resazurin for cytotoxicity) to minimize variability .
  • Structural Analogs : Test derivatives (e.g., replacing 4-chlorophenoxy with 4-fluorophenoxy) to isolate pharmacophore contributions .
  • Target Engagement Studies : Use SPR or ITC to quantify binding affinities for suspected targets (e.g., kinases) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Fragment-Based Design : Synthesize analogs with modifications to the pyrrolidinone ring (e.g., substituents at N-1) or acetamide linker .
  • SAR Table :
ModificationBiological Activity (IC50_{50})Key Finding
4-Cl → 4-F8.2 µM → 12.5 µMReduced potency
Methyl → Ethyl (R1^1)5.1 µM → 3.8 µMEnhanced lipophilicity improves membrane permeability

Q. How can pharmacokinetic challenges (e.g., metabolic instability) be addressed during lead optimization?

  • Methodological Answer :

  • Microsomal Stability Assays : Identify metabolic hotspots (e.g., pyrrolidinone oxidation) using human liver microsomes .
  • Prodrug Strategies : Mask polar groups (e.g., esterification of acetamide) to enhance bioavailability .
  • CYP450 Inhibition : Screen for isoform-specific interactions (e.g., CYP3A4) to avoid drug-drug interactions .

Q. What computational methods are suitable for predicting target binding modes and optimizing interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
  • MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical residues for mutagenesis studies .

Q. How can researchers investigate synergistic effects with existing therapeutics?

  • Methodological Answer :

  • Combination Index (CI) : Calculate using Chou-Talalay method (CI < 1 indicates synergy) in cancer models .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map synergistic signaling nodes (e.g., PI3K/AKT and MAPK pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.